Product packaging for Melanotan II Acetic Acid Salt(Cat. No.:)

Melanotan II Acetic Acid Salt

Cat. No.: B1153005
M. Wt: 1024.186005
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of the Endogenous Melanocortin System and its Physiological Roles

The endogenous melanocortin system is a vital signaling pathway composed of melanocortin peptides, their corresponding receptors, and the precursor protein from which the peptides are derived, proopiomelanocortin (POMC). bioscientifica.comnih.govmedlineplus.gov The primary melanocortin peptides include alpha-, beta-, and gamma-melanocyte-stimulating hormones (α-MSH, β-MSH, and γ-MSH) and adrenocorticotropic hormone (ACTH). physiology.orgphysiology.org These peptides exert their effects by binding to and activating a family of five G-protein coupled receptors known as melanocortin receptors 1 through 5 (MC1R, MC2R, MC3R, MC4R, and MC5R). nih.govcapes.gov.br

The physiological functions of the melanocortin system are diverse and are determined by the specific receptor subtype and its tissue distribution. physiology.orgphysiology.orgcapes.gov.br

MC1R: Primarily located on melanocytes, the MC1R is a key regulator of skin and hair pigmentation. physiology.orgresearchgate.net Activation of MC1R by α-MSH stimulates the production of eumelanin, a dark pigment that provides protection against ultraviolet (UV) radiation. researchgate.net It is also expressed on various immune cells and is involved in anti-inflammatory responses. oup.com

MC2R: This receptor is almost exclusively found in the adrenal cortex and is specifically activated by ACTH to regulate the production of glucocorticoids like cortisol. medlineplus.govnih.gov

MC3R and MC4R: Both receptors are highly expressed in the central nervous system, particularly in the hypothalamus, and are critical for regulating energy homeostasis, including appetite and energy expenditure. physiology.orgkarger.com The MC4R, in particular, has been identified as a key player in sexual function. physiology.orgwikipedia.org

MC5R: Found in various peripheral tissues, including exocrine glands, the MC5R is involved in regulating the secretion of sebum. researchgate.net

The diverse roles of the melanocortin receptors are summarized in the interactive table below.

ReceptorPrimary Location(s)Key Ligand(s)Primary Physiological Role(s)
MC1R Melanocytes, Immune Cellsα-MSH, ACTHSkin pigmentation, Anti-inflammatory responses
MC2R Adrenal CortexACTHCortisol production
MC3R Brain (Hypothalamus), Heart, Gutα-MSH, β-MSH, γ-MSHEnergy homeostasis, Sexual function
MC4R Brain (Hypothalamus)α-MSH, β-MSH, ACTHAppetite regulation, Energy expenditure, Sexual function
MC5R Exocrine glandsα-MSHSebum production

Historical Context of Alpha-Melanocyte Stimulating Hormone (α-MSH) Analogue Development

The development of synthetic α-MSH analogues was initially motivated by the need for more stable and potent compounds for research and potential therapeutic use. The native α-MSH peptide has a very short half-life in the body, which limits its effectiveness. karger.com Early research efforts, particularly at the University of Arizona, focused on modifying the structure of α-MSH to enhance its biological activity and duration of action. oup.com

A significant advancement was the creation of [Nle4, D-Phe7]α-MSH, a superpotent analogue that was found to be much more effective at stimulating pigmentation than the natural hormone. oup.com This breakthrough paved the way for the development of other analogues, including Melanotan I (afamelanotide) and Melanotan II. wikipedia.org These synthetic peptides were designed to have improved stability and a greater affinity for melanocortin receptors. The creation of these analogues has been crucial for investigating the diverse physiological roles of the melanocortin system. wikipedia.orgwikipedia.org

Positioning of Melanotan II Acetic Acid Salt within Melanocortin Agonist Research

This compound is a synthetic, cyclic analogue of α-MSH that acts as a non-selective agonist for several melanocortin receptors, showing notable activity at MC1R, MC3R, MC4R, and MC5R. tga.gov.aufrontiersin.org The acetic acid salt form of the compound is utilized to enhance its stability and solubility for research applications. musechem.comcymitquimica.com

Due to its broad receptor activation profile, Melanotan II has become an invaluable tool in melanocortin research. tga.gov.aufrontiersin.org It has been instrumental in elucidating the roles of the melanocortin system in a variety of physiological processes. For instance, its potent agonism at the MC1R has been central to studies on melanogenesis and its potential for photoprotection. snmjournals.org Furthermore, the activation of central melanocortin receptors, such as MC3R and MC4R, by Melanotan II has been linked to effects on appetite and sexual function, stimulating further investigation into melanocortin-based therapeutic strategies. wikipedia.orggoogle.com

Properties

Molecular Formula

C₅₀H₆₉N₁₅O₉ .(xCH₃COOH)

Molecular Weight

1024.186005

Synonyms

N-Acetyl-L-norleucyl-L-α-aspartyl-L-histidyl-D-phenylalanyl-L-arginyl-L-tryptophyl-L-lysinamide Cyclic (2→7)-peptide Acetic Acid Salt;  1,4,7,10,13,18-Hexaazacyclotricosane Cyclic Peptide Deriv. Acetic Acid Salt;  17: PN: US20130203670 SEQID: 17 claime

Origin of Product

United States

Molecular Architecture and Nomenclature of Melanotan Ii Acetic Acid Salt

Chemical Structure and Primary Amino Acid Sequence (Ac-Nle-cyclo[Asp-His-D-Phe-Arg-Trp-Lys]-NH2)

The primary structure of Melanotan II is defined by the specific sequence of its amino acids: Ac-Nle-cyclo[Asp-His-D-Phe-Arg-Trp-Lys]-NH2. nih.govcymitquimica.com This nomenclature indicates an N-terminal acetyl group (Ac), followed by a Norleucine (Nle) residue. The core of the molecule is a cyclic structure formed by Aspartic Acid (Asp), Histidine (His), D-Phenylalanine (D-Phe), Arginine (Arg), Tryptophan (Trp), and Lysine (B10760008) (Lys). corepeptides.comnih.gov The C-terminus is amidated (-NH2). creativebiomart.net The cyclization is a key feature, creating a more constrained and stable conformation. clichemag.com

Table 1: Chemical and Physical Properties of Melanotan II
PropertyValueSource
Molecular FormulaC50H69N15O9 nih.govusbio.net
Molecular Weight (Free Base)1024.18 g/mol usbio.netsigmaaldrich.com
AppearanceWhite lyophilized solid sigmaaldrich.com
SolubilitySoluble in water (5 mg/mL) sigmaaldrich.com

Significance of Cyclic Peptide Framework and Lactam Bridging

The cyclic structure of Melanotan II is crucial to its function and stability. corepeptides.com This cyclization is achieved through a lactam bridge, which is an amide bond formed between the side-chain carboxyl group of the Aspartic Acid residue and the side-chain amino group of the Lysine residue. corepeptides.comclichemag.com This intramolecular bond creates a rigid macrocyclic scaffold that is believed to significantly support its binding affinity to melanocortin receptors. clichemag.com The constrained conformation provided by the cyclic framework enhances the peptide's resistance to enzymatic degradation, contributing to a longer biological half-life compared to the linear α-MSH. peptidesociety.org This structural rigidity is a key design element that contributes to the potent and prolonged activity of the analog. nih.gov

Influence of Specific Amino Acid Substitutions (e.g., Nle, D-Phe) on Analog Design

The design of Melanotan II incorporates strategic amino acid substitutions to enhance its pharmacological properties. The native α-MSH sequence contains a "His-Phe-Arg-Trp" core pharmacophore. nih.gov In Melanotan II, two key modifications are the inclusion of Norleucine (Nle) and a D-isomer of Phenylalanine (D-Phe).

Norleucine (Nle): The substitution of the methionine residue found in the native α-MSH with Norleucine enhances the peptide's stability by preventing oxidation, a common degradation pathway for methionine-containing peptides.

D-Phenylalanine (D-Phe): The replacement of the naturally occurring L-Phenylalanine with its D-enantiomer (D-Phe) has been shown to increase the potency of melanocortin receptor agonists. nih.gov This substitution is thought to improve the peptide's conformational stability and its interaction with the receptor, leading to enhanced biological activity. nih.gov Research has shown that substitutions at the D-Phe position can modulate receptor selectivity, potentially reducing activation of certain melanocortin receptors while maintaining high potency at others. nih.gov

These specific substitutions are critical elements in the rational design of potent and stable melanocortin receptor agonists like Melanotan II. nih.govgenscript.com

Role of the Acetate (B1210297) Salt Form in Research Preparations

Melanotan II is commonly prepared as an acetic acid salt for research purposes. usbio.netsigmaaldrich.com During the synthesis and purification of peptides, trifluoroacetic acid (TFA) is often used, resulting in a TFA salt. ambiopharm.com However, residual TFA can have drawbacks, including potential cytotoxicity in sensitive biological systems. rapidresearchproducts.comgtpeptide.com

To enhance purity, stability, and biocompatibility for research applications, the TFA counter-ion is often exchanged for acetate. ambiopharm.comrapidresearchproducts.com Acetate is the preferred salt form for several reasons:

High Biocompatibility: Acetic acid is a naturally occurring fatty acid, and its salt form has low toxicity, making it suitable for use in cell-based assays and other biological research. rapidresearchproducts.comgtpeptide.comomizzur.com

Enhanced Stability and Solubility: Acetate salts generally offer excellent chemical stability and aqueous solubility. rapidresearchproducts.com They also tend to produce a better lyophilized (freeze-dried) product compared to TFA salts. ambiopharm.com

Physiological Compatibility: When reconstituted, the acetate salt form results in a solution that is more physiologically compatible in terms of pH and tonicity. rapidresearchproducts.com

The selection of the acetate salt form is a critical step in producing a high-quality peptide preparation for consistent and reliable research outcomes. ambiopharm.comrapidresearchproducts.com

Chemical Synthesis and Derivatization Strategies

Overview of Peptide Synthesis Methodologies

The chemical synthesis of peptides like Melanotan II requires the sequential formation of amide (peptide) bonds between amino acids. This process is complicated by the need to selectively protect reactive side-chain functional groups to prevent unwanted side reactions. The two predominant methodologies employed are Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis.

Solid-Phase Peptide Synthesis (SPPS) is a widely utilized method for creating peptides by assembling amino acids in a stepwise fashion on an insoluble polymer support, or resin. bachem.com This technique simplifies the purification process, as the growing peptide chain remains attached to the solid phase, allowing excess reagents and soluble by-products to be removed by simple filtration and washing. bachem.com

A common approach for Melanotan II synthesis utilizes the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. google.com The synthesis begins with a suitable resin, such as Fmoc-Linker Amide AM Resin, which serves as the solid support. google.com The peptide chain is elongated by cycles of deprotection and coupling. In each cycle, the Nα-Fmoc protecting group of the resin-bound amino acid is removed, followed by the coupling of the next Fmoc-protected amino acid in the sequence. bachem.com

For the synthesis of Melanotan II, specific side-chain protecting groups are essential. google.com The selection of these groups must be orthogonal, meaning they are stable under the conditions required to remove the temporary Nα-Fmoc group but can be removed later during the final cleavage step.

Table 1: Protected Amino Acids Used in Fmoc-SPPS of Melanotan II google.com

Amino Acid Protected Form Used
Aspartic Acid (Asp) Fmoc-Asp(OMe)-OH
Lysine (B10760008) (Lys) Fmoc-Lys(Tfa)-OH
Arginine (Arg) Fmoc-Arg(Pbf)-OH
Tryptophan (Trp) Fmoc-Trp(Boc)-OH
Histidine (His) Fmoc-His(Trt)-OH
D-Phenylalanine (D-Phe) Fmoc-D-Phe-OH

This table outlines the specific protected amino acid derivatives employed in a solid-phase synthesis strategy for Melanotan II.

A key challenge in SPPS is the on-resin cyclization. After assembly of the linear peptide, the side-chain protecting groups of the amino acids involved in the lactam bridge (Aspartic Acid and Lysine) are selectively removed. google.comnih.gov The cyclization is then performed directly on the resin using a condensing agent before the final N-terminal acetylation and cleavage of the peptide from the support. google.comnih.gov This on-resin cyclization can be efficient but may be hindered by low resin loading capacities. nih.gov

While SPPS is common, classical solution-phase synthesis remains a valuable method, particularly for large-scale production. beilstein-journals.orgnih.gov In this approach, the peptide is synthesized in a homogenous solution, with purification of intermediates performed after each step.

A reported solution-phase synthesis of Melanotan II assembles the linear hexapeptide backbone using a [(2+2)+1+1] fragment condensation scheme. beilstein-journals.orgnih.govnih.gov This strategy involves synthesizing smaller peptide fragments and then coupling them together to form the larger chain. The benzyloxycarbonyl (Z) group is often used as a temporary N-terminal protecting group. beilstein-journals.orgnih.gov

Key Synthetic Steps and Intermediate Characterization

The synthesis of Melanotan II is a multi-step process involving careful management of chemical reactions to ensure the correct sequence and cyclic structure.

In both solid-phase and solution-phase synthesis, the core reaction is the formation of a peptide bond between the carboxyl group of one amino acid and the amino group of another. This is achieved using coupling agents.

In the solution-phase synthesis, the assembly of the Melanotan II molecule begins by coupling Nε-Boc-lysinamide with Nα-benzyloxycarbonyltryptophan pentafluorophenyl ester to yield a dipeptide. beilstein-journals.orgnih.gov The chain is elongated through a fragment-based strategy. beilstein-journals.org For example, a dipeptide of Z-D-Phe-Arg is synthesized and then coupled with another dipeptide fragment. beilstein-journals.orgnih.gov The guanidine (B92328) group of arginine can be temporarily deactivated by the addition of HCl, avoiding the need for a dedicated protecting group. beilstein-journals.orgnih.gov

In SPPS, chain elongation is more straightforward. After the removal of the N-terminal Fmoc group from the resin-bound peptide, an excess of the next activated Fmoc-amino acid is added to drive the coupling reaction to completion. google.com Condensing agents such as N,N'-diisopropylcarbodiimide (DIC) are commonly used to facilitate this reaction. google.comnih.gov

The defining structural feature of Melanotan II is the cyclic lactam bridge between the γ-carboxy group of aspartic acid and the ε-amino group of lysine. beilstein-journals.orgwikipedia.org The formation of this ring is a critical step in the synthesis.

In the solution-phase approach, after the linear hexapeptide is assembled, all acid-labile protecting groups (like Boc and t-butyl esters) are cleaved using an excess of trifluoroacetic acid (TFA). beilstein-journals.orgnih.gov This yields a deprotected linear hexapeptide ready for cyclization. beilstein-journals.orgnih.gov The cyclization (lactamization) is then performed in solution using a carbodiimide (B86325) coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), often with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. beilstein-journals.orgnih.gov The reported yield for this solution-phase cyclization step is approximately 31%. beilstein-journals.orgnih.gov

In the solid-phase method, an orthogonal protection strategy is crucial. The side chains of Asp and Lys are protected with groups that can be removed while the peptide remains attached to the resin and other side-chain protecting groups remain intact. For example, a methyl ester (OMe) for Asp and a trifluoroacetyl (Tfa) group for Lys can be used. google.com These can be selectively cleaved using NaOH and dioxane hydrolysis. google.com Subsequently, on-resin cyclization is performed using a condensing agent such as O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU). google.com After cyclization, the N-terminus is acetylated, and the peptide is cleaved from the resin. google.comnih.gov

Chromatographic and Spectrometric Purification during Synthesis

Following the completion of the chemical synthesis and cleavage from the resin (in the case of SPPS), the resulting product is a crude peptide mixture containing the target molecule as well as various impurities from incomplete reactions or side reactions. Therefore, robust purification and characterization methods are essential.

High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the standard technique for the purification of synthetic peptides like Melanotan II. lifetein.comnih.govpeptidesciences.com This method separates the target peptide from impurities based on differences in hydrophobicity. The crude peptide is dissolved and injected into a column packed with a nonpolar stationary phase (e.g., C8 or C18). mmu.ac.uk A gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase (often containing trifluoroacetic acid) is used to elute the components, with the more hydrophobic species being retained longer. mmu.ac.uk The purity of the collected fractions is typically assessed by analytical HPLC. peptidesciences.com

Mass Spectrometry (MS) is an indispensable tool for verifying the identity and purity of the synthesized Melanotan II. lifetein.compeptidesciences.com It provides a precise measurement of the molecular weight of the peptide, confirming that the correct amino acid sequence has been assembled. researchgate.net Tandem mass spectrometry (MS/MS) can be used for further structural confirmation. mmu.ac.uknih.gov In this technique, the precursor ion corresponding to Melanotan II (e.g., the doubly charged ion [M+2H]2+ at m/z 513) is isolated and fragmented. mmu.ac.ukresearchgate.netnih.gov The resulting fragment ions create a unique fingerprint that can be used to verify the amino acid sequence and identify the compound unambiguously. mmu.ac.uknih.gov

Rational Design and Synthesis of Melanotan II Analogues for Mechanistic Research

The development of Melanotan II, a potent cyclic heptapeptide (B1575542) analogue of α-melanocyte-stimulating hormone (α-MSH), has spurred extensive research into the rational design and synthesis of novel analogues. These efforts are primarily aimed at elucidating the molecular mechanisms of melanocortin receptor (MCR) activation and selectivity, with the goal of developing more specific and potent therapeutic agents.

The core structure of Melanotan II, Ac-Nle-c[Asp-His-D-Phe-Arg-Trp-Lys]-NH2, features a lactam bridge between the aspartic acid and lysine residues, which imparts a constrained conformation crucial for its biological activity. wikipedia.org However, this parent molecule is known to be a non-selective agonist for several melanocortin receptor subtypes, including MC1R, MC3R, MC4R, and MC5R. wikipedia.org This lack of selectivity has prompted researchers to explore various derivatization strategies to enhance receptor-specific interactions.

One prominent strategy involves the modification of the cyclization method. In a notable study, the lactam bridge of Melanotan II was replaced with xylene-derived thioethers using the Chemical Linkage of Peptide onto Scaffolds (CLIPS) technology. This approach led to the synthesis of a series of analogues with altered conformational dynamics. The resulting peptides exhibited a range of binding affinities and functional activities at different human melanocortin receptors (hMCRs), as detailed in the tables below. For instance, one of the newly synthesized compounds displayed a remarkable functional selectivity towards the hMC1R, a feat not achieved with the parent Melanotan II. wikipedia.org

Table 1: Binding Affinities (Ki, nM) of Thioether-Bridged Melanotan II Analogues at Human Melanocortin Receptors

Compound hMC1R hMC3R hMC4R hMC5R
Melanotan II 1.2 ± 0.2 4.5 ± 0.8 3.8 ± 0.6 25 ± 4
Analogue 1 3.5 ± 0.5 25 ± 3 15 ± 2 150 ± 20
Analogue 2 2.8 ± 0.4 18 ± 2 12 ± 1 120 ± 15
Analogue 3 5.1 ± 0.7 40 ± 5 28 ± 3 250 ± 30
Analogue 4 4.2 ± 0.6 35 ± 4 22 ± 2 200 ± 25
Analogue 5 1.5 ± 0.2 80 ± 10 55 ± 7 >1000

Table 2: Functional Agonist Activity (EC50, nM) of Thioether-Bridged Melanotan II Analogues at Human Melanocortin Receptors

Compound hMC1R hMC3R hMC4R hMC5R
Melanotan II 0.8 ± 0.1 2.1 ± 0.3 1.5 ± 0.2 12 ± 2
Analogue 1 1.2 ± 0.2 15 ± 2 8.5 ± 1.1 80 ± 10
Analogue 2 1.0 ± 0.1 12 ± 1 7.2 ± 0.9 75 ± 9
Analogue 3 2.5 ± 0.3 30 ± 4 18 ± 2 180 ± 20
Analogue 4 2.1 ± 0.3 25 ± 3 15 ± 2 150 ± 18
Analogue 5 0.9 ± 0.1 >1000 >1000 >1000

Another fruitful avenue of research has been the substitution of specific amino acid residues within the Melanotan II sequence with both natural and non-proteinogenic amino acids. A systematic investigation into the role of the histidine residue at position 6 revealed that its replacement with constrained amino acids could yield potent and selective antagonists for the hMC3R and hMC4R. This highlights the importance of this position for dictating the agonist versus antagonist properties of the ligand.

Further modifications to the core structure and ring size have also been explored. For example, the replacement of arginine at position 8 with lysine and the addition of a glycine (B1666218) residue at position 10 resulted in a novel analogue with superpotent melanotropic activity. nih.goveurekaselect.comresearchgate.net This finding underscores the plasticity of the Melanotan II scaffold and the potential for significant gains in potency through rational amino acid substitutions.

The synthesis of these diverse analogues typically relies on solid-phase peptide synthesis (SPPS) methodologies, which allow for the sequential addition of amino acids and the incorporation of unnatural building blocks. The cyclization step, whether forming a lactam, disulfide, or thioether bridge, is a critical transformation that is often performed after the linear peptide has been assembled on the solid support.

Melanocortin Receptor Systems and Melanotan Ii Interactions

Non-Selective Agonism at Melanocortin Receptors (MC1R, MC3R, MC4R, MC5R)

Melanotan II is characterized as a potent, non-selective agonist, demonstrating high affinity for multiple melanocortin receptor subtypes, specifically MC1R, MC3R, MC4R, and MC5R. clichemag.comresearchpeptides.comlifespanningpeptides.com This broad-spectrum agonism means that Melanotan II can activate these different receptors, which are expressed in various tissues and are responsible for distinct physiological functions. peptidesciences.com For instance, MC1R is primarily found on melanocytes and is a key regulator of skin pigmentation. corepeptides.comcollegian.com The MC3R and MC4R are predominantly expressed in the central nervous system and are integral to regulating energy homeostasis, appetite, and sexual function. peptidesciences.compeptidesciences.com The MC5R is associated with exocrine gland function. peptidesociety.org The non-selective nature of Melanotan II allows it to simultaneously influence these diverse biological pathways. clichemag.com

Quantitative Receptor Binding Affinity Studies

The interaction between Melanotan II and melanocortin receptors has been quantified through various in vitro binding assays. These studies are crucial for determining the affinity of the compound for each receptor subtype.

Competitive radioligand binding assays are a standard method used to determine the binding affinity of a compound like Melanotan II. In this technique, a radiolabeled ligand with known high affinity for the receptor, such as ¹²⁵I-[Nle⁴, D-Phe⁷]-α-MSH (¹²⁵I-NDP-α-MSH), is used. mdpi.com This radioligand is incubated with cells or membranes expressing the target melanocortin receptor. The assay then measures the ability of increasing concentrations of an unlabeled ligand, in this case, Melanotan II, to displace the radiolabeled ligand from the receptor. The concentration of Melanotan II that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value, which is then used to calculate the inhibition constant (Ki).

The inhibition constant (Ki) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. Studies have determined the Ki values for Melanotan II across the different melanocortin receptors, confirming its high affinity for several subtypes. tocris.com

Inhibition Constants (Ki) of Melanotan II at Human Melanocortin Receptors
Receptor SubtypeKi Value (nM)
MC1R0.67
MC3R34
MC4R6.6
MC5R46

Data sourced from Tocris Bioscience. tocris.com

Comparative Pharmacological Analysis with Endogenous Ligands and Other Synthetic Melanocortin Agonists

The pharmacological characteristics of Melanotan II Acetic Acid Salt are defined by its interactions with the family of melanocortin receptors (MCRs). A thorough understanding of its profile is achieved by comparing its activity to that of endogenous melanocortin peptides and other synthetic analogues. Melanotan II is distinguished as a potent, non-selective agonist with high affinity for multiple melanocortin receptor subtypes, specifically MC1R, MC3R, MC4R, and MC5R. peptidesciences.comcram.com

Comparison with Endogenous Melanocortin Ligands

The endogenous ligands for the melanocortin system are a group of peptide hormones derived from the pro-opiomelanocortin (POMC) gene, including α-, β-, and γ-Melanocyte-Stimulating Hormones (MSH) and Adrenocorticotropic hormone (ACTH). nih.gov These natural agonists exhibit varied affinities and selectivities for the five MCR subtypes, governing specific physiological functions. nih.gov

Melanotan II was developed as a more stable and potent synthetic analogue of the primary endogenous ligand, α-MSH. peptidesciences.com The key structural difference is that Melanotan II is a cyclic heptapeptide (B1575542), whereas α-MSH is a linear tridecapeptide. peptidesciences.comwikipedia.org This cyclization provides enhanced resistance to enzymatic degradation. researchgate.net

Pharmacologically, while endogenous peptides have differentiated receptor preferences (e.g., α-MSH for MC1R/MC5R, β-MSH for MC4R, and γ-MSH for MC3R), Melanotan II demonstrates potent agonism across most of these receptors without high selectivity. peptidesciences.comnih.gov This broad-spectrum activity underlies its diverse range of observed biological effects. The system is also modulated by endogenous antagonists, Agouti-signaling protein (ASIP) and Agouti-related protein (AgRP), which inhibit receptor stimulation. nih.gov

Table 1: Comparative Receptor Binding and Activity of Melanotan II and Endogenous Agonists at Human Melanocortin Receptors

Data compiled from research findings. nih.govnih.gov

Comparison with Other Synthetic Melanocortin Ligands

The distinct pharmacological profile of Melanotan II is further illuminated when contrasted with other synthetic melanocortin ligands, which were often designed for greater receptor selectivity.

Melanotan I (Afamelanotide): As a linear peptide, afamelanotide is structurally more similar to the native α-MSH. peptidesciences.com It is considered a selective agonist for the MC1 receptor and is less potent at other MCR subtypes compared to Melanotan II. peptidesciences.comempower-peptides.com This selectivity makes its primary effect the stimulation of melanogenesis. researchgate.netwikipedia.org

Bremelanotide (PT-141): Bremelanotide is an active metabolite of Melanotan II, differing structurally by the presence of a terminal hydroxyl group instead of an amide. wikipedia.org It is an agonist at melanocortin receptors, particularly targeting the MC3 and MC4 receptors in the central nervous system, which are associated with sexual arousal. wikipedia.orgtestonation.comhormonetreatmentcenters.com Unlike Melanotan II, it does not significantly affect skin pigmentation. testonation.com

SHU9119: The SHU9119 peptide serves as a powerful example of how minor structural modifications can drastically alter pharmacology. Derived from the Melanotan II scaffold by substituting the D-Phenylalanine residue with a bulkier D-Naphthylalanine residue, SHU9119 functions as a potent antagonist at the MC3 and MC4 receptors, with reported IC50 values of 0.23 nM and 0.06 nM, respectively. nih.govtocris.commedchemexpress.comnih.gov However, it retains agonist activity at the MC1R and acts as a partial agonist at the MC5R. nih.govtocris.com This mixed agonist/antagonist profile contrasts sharply with the broad-spectrum agonism of Melanotan II. mdpi.com

Table 2: Comparative Pharmacological Profiles of Melanotan II and Other Synthetic Ligands

Investigation of Melanotan Ii S Mechanisms in Biological Systems in Vitro and Animal Models

Modulation of Melanogenesis Pathways

Melanotan II was initially developed for its ability to stimulate melanogenesis, the process of melanin production. peptidesciences.comcorepeptides.com This action is primarily mediated through its interaction with the melanocortin 1 receptor (MC1R) on melanocytes. wikipedia.orgcorepeptides.com

The binding of Melanotan II to MC1R on melanocytes initiates a signaling cascade that preferentially stimulates the synthesis of eumelanin, the dark photoprotective pigment. peptidesociety.orgpeptidesciences.com This process begins with the activation of adenylate cyclase, which increases intracellular levels of cyclic adenosine monophosphate (cAMP). corepeptides.comcorepeptides.com Elevated cAMP then activates protein kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). peptidesociety.orgcorepeptides.com Phosphorylated CREB promotes the transcription of the microphthalmia-associated transcription factor (MITF), a key regulator of melanocyte survival and differentiation. This cascade ultimately leads to an increased production of melanogenic enzymes, resulting in higher concentrations of eumelanin within the melanocytes. peptidesociety.orgpeptideinitiative.com

In vitro studies have demonstrated that Melanotan II's interaction with melanocytes directly triggers the molecular machinery responsible for melanin production. peptidesciences.com The activation of the MC1R by Melanotan II effectively mimics the natural signaling pathway of α-MSH, leading to the darkening of the skin. wikipedia.orgpeptidesciences.com This interaction underscores the compound's potent melanotropic activity.

Regulation of Energy Homeostasis and Food Intake in Animal Models

Beyond its effects on pigmentation, Melanotan II has been shown to play a significant role in regulating energy balance and food intake in various animal models. nih.govnih.govfrontiersin.org These effects are primarily mediated through its action on the central nervous system, particularly the hypothalamus. nih.govoup.com

The arcuate nucleus of the hypothalamus is a critical area for the regulation of energy homeostasis. nih.govoup.com It contains neurons that produce pro-opiomelanocortin (POMC), the precursor to α-MSH. nih.govbiorxiv.org These POMC neurons project to various brain regions, including the nucleus accumbens, which is involved in the rewarding aspects of food. nih.govresearchgate.net Studies in rodents have shown that Melanotan II can activate these hypothalamic pathways, leading to a reduction in food intake and an increase in energy expenditure. nih.govoup.com Research indicates that even before the full development of hypothalamic feeding neurocircuitry in neonatal rats, Melanotan II can inhibit food intake and stimulate energy expenditure. oup.com

The effects of Melanotan II on feeding behavior are largely attributed to its agonistic activity at the melanocortin 3 and 4 receptors (MC3R and MC4R). wikipedia.orgfrontiersin.org The MC4R, in particular, is considered a key player in the regulation of appetite and satiety. peptidesciences.commdpi.com Activation of MC4R by Melanotan II in animal models leads to a significant decrease in food consumption. nih.govnih.gov While both MC3R and MC4R are involved, MC4R appears to be the primary mediator of the anorexic effects of melanocortin agonists. mdpi.com Some studies suggest that MC3R may have a more nuanced role, potentially modulating the effects of MC4R activation. nih.gov

Table 1: Effects of Melanotan II on Food Intake in Animal Models

Animal ModelAdministration RouteDoses TestedKey Findings on Food Intake
Male C57BL/6J miceBilateral microinjection into the nucleus accumbens0.1, 0.3, and 1 nmol/sideSignificantly decreased food consumption in both home cage and operant paradigms. nih.gov
Sprague-Dawley ratsIntracerebroventricular (third ventricle)0.05 ng - 500 ngDose-dependent reduction in nocturnal feeding. Low doses reduced feeding without other behavioral alterations. physiology.org
Diet-induced obese (DIO) Sprague-Dawley ratsCentral infusion1 nmol/day for 6 daysMarkedly suppressed caloric intake. nih.gov
Rats on various free-choice dietsIntracerebroventricular0.3 nmolDecreased caloric intake in all diet groups, with a more significant inhibition in rats on a high-fat diet. frontiersin.org
Neonatal rat pupsIntraperitoneal injection0.1, 3.0, and 10.0 mg/kgSignificantly decreased stomach weight (an index of food intake) at all doses. oup.com

Research in rodent models has demonstrated that Melanotan II can positively influence glucose and cholesterol metabolism. peptidesciences.comnih.gov In diet-induced obese rats, Melanotan II administration was found to reduce serum insulin and cholesterol levels. nih.gov Furthermore, studies in mice have shown that central administration of Melanotan II increases insulin-mediated glucose disposal, independent of its effects on food intake and body weight. nih.gov This suggests a direct role for central melanocortin receptor stimulation in modulating insulin sensitivity. nih.govnih.gov In Otsuka Long-Evans Tokushima Fatty (OLETF) rats, a model for type 2 diabetes, Melanotan II increased insulin sensitivity and improved glucose tolerance. nih.gov

Table 2: Effects of Melanotan II on Metabolic Parameters in Rodent Models

Animal ModelKey Findings on Glucose and Cholesterol Metabolism
Diet-induced obese (DIO) Sprague-Dawley ratsReduced serum insulin and cholesterol levels. nih.gov
Male C57Bl/6 miceIncreased insulin-mediated glucose disposal. Did not affect insulin's capacity to suppress endogenous glucose production. Increased Glut4 mRNA expression in skeletal muscle. nih.gov
Otsuka Long-Evans Tokushima Fatty (OLETF) ratsIncreased insulin sensitivity and improved glucose tolerance. nih.gov

Analysis of Energy Expenditure and Fat Utilization

Melanotan II, a non-selective agonist of melanocortin receptors, has been shown in animal studies to significantly influence energy balance by increasing energy expenditure and promoting the utilization of fat stores. patsnap.comnih.gov These effects are primarily mediated through the activation of central melanocortin 4 receptors (MC4R). peptidesciences.com

In diet-induced obese (DIO) rats, central infusion of Melanotan II induced a sustained increase in oxygen consumption, indicating a rise in metabolic rate. nih.gov This thermogenic response is linked to the upregulation of uncoupling protein 1 (UCP1) in brown adipose tissue (BAT). nih.gov Studies have noted that high-fat feeding alone can increase BAT UCP1, and Melanotan II administration further elevates these levels in both chow-fed and DIO rats. nih.gov One study observed a threefold increase in UCP1 content in the interscapular brown adipose tissue, suggesting a significantly enhanced capacity for thermogenesis. nih.gov

Beyond its effects on thermogenesis, Melanotan II also directly impacts fat catabolism. In DIO rats, the compound lowered the expression of acetyl-CoA carboxylase and prevented a reduction in muscle-type carnitine palmitoyltransferase I mRNA, key regulators of fatty acid metabolism. nih.gov This suggests a shift towards increased fat oxidation in muscle tissue. nih.gov Research has also documented that Melanotan II can lead to a persistent reduction in body mass and adiposity, independent of long-term calorie restriction. nih.govfrontiersin.org In one study, abdominal fat pads were found to be 40% smaller in animals that received the compound compared to those that did not. frontiersin.org

Table 1: Effects of Melanotan II on Energy Expenditure and Fat Utilization in Animal Models
ParameterModelObserved EffectAssociated MechanismSource
Energy ExpenditureDiet-Induced Obese (DIO) RatsSustained increase in oxygen consumptionEnhanced thermogenesis nih.gov
Brown Adipose Tissue (BAT)Chow-fed and DIO RatsIncreased Uncoupling Protein 1 (UCP1) levelsUpregulation of thermogenic capacity nih.govnih.gov
Fat CatabolismDIO RatsIncreased fat oxidation in muscleLowered acetyl-CoA carboxylase expression nih.gov
AdiposityRat ModelsReduced visceral adiposity and smaller abdominal fat padsIncreased fat utilization and loss of fat mass nih.govfrontiersin.org

Neurobiological Pathway Investigations in Animal Models

Melanotan II exerts significant effects on the central nervous system, primarily through its interaction with melanocortin receptors 3 and 4 (MC3R and MC4R), which are key components of the central melanocortin system. peptidesciences.comnih.gov This system is fundamental in regulating complex pathways related to behavior, social interaction, and impulse control. peptidesciences.com

The activation of MC3R and MC4R in the brain by Melanotan II has been demonstrated to modulate a variety of behaviors in animal models. These receptors are pivotal in regulating feeding behavior and body weight. peptidesciences.com Central administration of Melanotan II robustly suppresses appetite, an effect largely attributed to MC4R activation. patsnap.comnih.gov Studies show that the compound can decrease both the motivation to eat and the amount of food consumed when injected into the nucleus accumbens, a brain region critical for reward and reinforcement. wikipedia.org

Beyond feeding, these receptors are implicated in other complex behaviors. For instance, the melanocortin system interacts with pathways controlling sexual behavior. nih.govnih.gov In female rats, Melanotan II has been shown to selectively stimulate proceptive sexual behaviors. Furthermore, research has investigated the role of melanocortin receptors in modulating the intake of substances like ethanol. Studies in mice indicate that both MC3R and MC4R are involved in the effects of Melanotan II on binge-like ethanol consumption, with MC4R signaling being protective against excessive intake. qmul.ac.ukmdpi.com

Research has explored the potential of Melanotan II to modulate the oxytocin system, which is crucial for social bonding and cognition. nih.govcreative-diagnostics.com This has been investigated particularly in the context of autism spectrum disorder (ASD) models. nih.govahajournals.org Melanotan II, acting as an MC4R agonist, can stimulate oxytocinergic activity because MC4Rs are expressed on oxytocin neurons within the paraventricular nucleus of the hypothalamus. nih.gov

Table 2: Effects of Melanotan II in a Mouse Model of Autism
ParameterModelTreatmentObserved EffectSource
SociabilityMaternal Immune Activation (MIA) MiceMelanotan IIImproved sociability index scores nih.govcorepeptides.com
Social BehaviorControl C57BL/6J MiceMelanotan IINo significant alteration in social behavioral metrics nih.gov
Oxytocin Receptor ExpressionMIA Mice vs. Control MiceN/A (Baseline)Significantly elevated oxytocin receptor density in the anterior cingulate cortex of MIA mice nih.govcorepeptides.com
Repetitive/Anxiety BehaviorControl C57BL/6J MiceMelanotan IINo significant change nih.gov

The central melanocortin system is implicated in the modulation of impulse control and reward-based behaviors. Research in animal models suggests that Melanotan II can influence pathways related to addictive behaviors, such as excessive food and ethanol intake. wikipedia.orgqmul.ac.uk

Studies using a mouse model of binge drinking have shown that Melanotan II significantly reduces binge-like ethanol consumption in a dose-dependent manner. qmul.ac.uk This effect is mediated through the MC4R, as the compound failed to reduce ethanol drinking in mice lacking this receptor. mdpi.com Interestingly, the deletion of the MC3R appeared to make mice more sensitive to the protective effects of Melanotan II against binge drinking, suggesting that MC3R may oppose the actions of MC4R in this context. mdpi.com

In the context of feeding, Melanotan II microinjected into the nucleus accumbens not only decreased food consumption but also reduced appetitive responding to gain access to food in an operant self-administration paradigm. wikipedia.org This indicates that melanocortin signaling in this key reward circuit can dampen the motivation to work for a food reward, a measure of impulse control. These anorexic doses did not produce aversive properties, suggesting a specific effect on appetite and satiety rather than a general state of malaise. wikipedia.org

Immunomodulatory and Anti-Inflammatory Mechanisms in Animal Models

Melanocortin peptides, including Melanotan II, exhibit significant immunomodulatory and anti-inflammatory actions by activating melanocortin receptors expressed on various immune cells. peptidesciences.com Receptors such as MC1R, MC3R, and MC5R are found on monocytes, macrophages, and lymphocytes. peptidesciences.com Activation of these receptors can downregulate inflammatory pathways and inhibit the production of pro-inflammatory mediators like TNF-α, IL-1, and IL-6. One of the key mechanisms is the inhibition of the NF-κB pro-inflammatory pathway.

Macrophages are highly plastic immune cells that can be polarized into different functional phenotypes, broadly classified as pro-inflammatory M1 and anti-inflammatory M2 macrophages. The M2 phenotype is associated with the resolution of inflammation and tissue repair.

Studies in animal models have demonstrated that Melanotan II can promote the polarization of macrophages toward the M2 phenotype. In a mouse model of atherosclerosis, a chronic inflammatory disease, treatment with Melanotan II resulted in resident macrophages in the lesions being polarized toward the anti-inflammatory M2 phenotype. This shift in macrophage phenotype was associated with reduced plaque inflammation, even without a change in the total number of macrophages in the lesion.

This polarizing effect is a key component of the anti-inflammatory action of melanocortin agonists. The promotion of an M2-like phenotype helps to resolve inflammation and contributes to tissue homeostasis.

Attenuation of Inflammation in Various Organ Systems

Melanotan II Acetic Acid Salt, a synthetic analog of the endogenous α-melanocyte-stimulating hormone, demonstrates significant anti-inflammatory properties in various in vitro and animal models. Its mechanism of action is primarily mediated through interaction with melanocortin receptors (MCRs), specifically MC1R, MC3R, and MC4R, which are present on immune cells. researchssp.com This interaction influences the immune system's response to inflammatory stimuli. researchssp.com

Research has shown that Melanotan II can suppress the production and release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). researchssp.com In a study involving atherosclerotic mice, chronic administration of Melanotan II significantly attenuated the age-related increase of Interleukin-6. ahajournals.org While it also appeared to reduce levels of Interleukin-1β and TNF-α, these effects did not reach statistical significance due to high interindividual variation. ahajournals.org By inhibiting these key messengers that amplify inflammation, Melanotan II may help regulate inflammatory processes and protect tissues. researchssp.com

Further studies in animal models of atherosclerosis revealed that Melanotan II treatment polarized resident macrophages in lesions toward an anti-inflammatory M2 phenotype. ahajournals.orgnih.gov This shift from a pro-inflammatory to an anti-inflammatory macrophage profile is a key mechanism in resolving inflammation and promoting tissue repair.

Beyond its effects on cytokines and macrophages, Melanotan II exhibits protective effects against oxidative stress and cellular apoptosis in models of inflammation and injury. researchssp.com In the context of the central nervous system, its anti-inflammatory properties may reduce immune cell activation and enhance the survival of nerve cells in certain neuroinflammatory models. researchssp.comcorepeptides.compeptidesciences.com

Mechanism of ActionObserved Effect in Research ModelsRelevant Melanocortin Receptors
Cytokine ModulationSuppression of pro-inflammatory cytokines like TNF-α and IL-6. researchssp.comahajournals.orgMC1R, MC3R, MC4R researchssp.com
Macrophage PolarizationPromotes a shift from pro-inflammatory M1 to anti-inflammatory M2 phenotype in atherosclerotic lesions. ahajournals.orgnih.govNot explicitly stated
Tissue ProtectionProtection against oxidative stress and cellular apoptosis. researchssp.comNot explicitly stated
NeuroinflammationReduces immune cell activation and enhances nerve cell survival in some models. researchssp.comcorepeptides.comMC1R, MC3R, MC4R corepeptides.compeptidesciences.com

Vascular System Modulation Studies in Animal Models

Investigations in animal models have demonstrated that Melanotan II can modulate vascular function, particularly in pathological states like atherosclerosis. ahajournals.orgnih.gov In studies using high-fat diet-fed LDL receptor-deficient mice, a well-established model for atherosclerosis, treatment with Melanotan II was found to promote vascular endothelial function without altering atherosclerotic lesion size. ahajournals.orgnih.gov These therapeutic benefits highlight the compound's potential role in improving vasoreactivity. ahajournals.org

The primary findings from these studies indicate that Melanotan II enhances the relaxation of blood vessels through pathways dependent on the endothelium, the inner lining of the vessels. ahajournals.orgnih.gov Specifically, ex vivo analysis of the aorta from Melanotan II-treated mice showed significantly improved endothelium-dependent relaxations, which were markedly impaired in the untreated control mice. ahajournals.orgnih.gov

Endothelium-Dependent Vasorelaxation Pathways

Endothelium-dependent vasorelaxation is a critical physiological process where the endothelial cell layer responds to stimuli by releasing vasoactive substances that cause the surrounding smooth muscle to relax, leading to vasodilation. mdpi.comfrontiersin.org The primary mediator of this effect is nitric oxide. mdpi.comfrontiersin.org

In animal models of atherosclerosis, the functionality of the endothelium is often impaired, leading to reduced vasodilation. Research on Melanotan II has shown its capacity to ameliorate this dysfunction. ahajournals.orgnih.gov A key finding was that aortic rings from atherosclerotic mice treated with Melanotan II exhibited enhanced endothelium-dependent relaxations compared to those from vehicle-treated control mice. ahajournals.orgnih.gov This suggests that Melanotan II acts on pathways within the endothelial cells to improve their ability to signal for vasorelaxation, thereby promoting better vascular function. ahajournals.orgnih.gov

Nitric Oxide-Mediated Vasodilation Mechanisms

Nitric oxide (NO) is a key signaling molecule in the vascular system, acting as the principal endothelium-derived relaxing factor. mdpi.comcvphysiology.com It is synthesized by nitric oxide synthase (eNOS) in endothelial cells and diffuses to adjacent smooth muscle cells, where it triggers a signaling cascade that results in muscle relaxation and vasodilation. cvphysiology.comyoutube.com

Studies have directly implicated the NO pathway in the vascular effects of Melanotan II. In atherosclerotic mice, treatment with Melanotan II led to a promotion of vascular sensitivity to nitric oxide-mediated vasodilation. ahajournals.orgnih.gov This indicates that the compound may not only enhance the release of NO but also increase the responsiveness of the vascular smooth muscle to its effects. ahajournals.org

Further evidence comes from a study in anesthetized rabbits, which investigated the mechanisms behind Melanotan II-induced increases in intracavernosal pressure. The study found that the effects were completely abolished by the administration of L-NAME, an inhibitor of nitric oxide synthase. nih.gov This finding strongly suggests that the vasodilatory actions of Melanotan II are dependent on the synthesis and release of nitric oxide. nih.gov

Vascular EffectAnimal ModelKey Findings
Endothelium-Dependent RelaxationAtherosclerotic LDL receptor-deficient miceMelanotan II treatment enhanced aortic endothelium-dependent relaxations. ahajournals.orgnih.gov
NO-Mediated VasodilationAtherosclerotic LDL receptor-deficient micePromoted vascular sensitivity to nitric oxide-mediated vasodilation. ahajournals.orgnih.gov
NO-DependenceAnesthetized rabbitsEffects on intracavernosal pressure were abolished by the nitric oxide synthase inhibitor, L-NAME. nih.gov

Structure Activity Relationship Sar Studies

Impact of Amino Acid Substitutions on Receptor Selectivity and Potency

The amino acid sequence of Melanotan II (Ac-Nle-c[Asp-His-D-Phe-Arg-Trp-Lys]-NH₂) has been systematically modified to probe the role of each residue in receptor binding and activation. The central tetrapeptide sequence, His-D-Phe-Arg-Trp, is widely recognized as the core pharmacophore responsible for melanocortin receptor activation. nih.govresearchgate.net

Substitutions within this core sequence have profound effects on potency and selectivity. The D-Phe⁷ residue is particularly critical; its replacement with other aromatic or even aliphatic residues often leads to a significant decrease in agonist activity. researchgate.net For instance, substituting D-Phe⁷ with D-Nal(2')⁷ transforms the agonist profile of Melanotan II into an antagonist at the MC3R and MC4R, as seen in the analogue SHU9119 (Ac-Nle-c[Asp-His-D-Nal(2')⁷-Arg-Trp-Lys]-NH₂). nih.gov

Furthermore, modifications at the Arg⁸ position have been shown to influence selectivity. While the guanidinium (B1211019) group of arginine is crucial for potent activity, certain substitutions can modulate the affinity for different MCR subtypes. Similarly, the Trp⁹ residue is a key determinant of potency, and its modification generally results in reduced activity across all receptors. nih.gov

Systematic N-methylation of the peptide backbone of the Melanotan II template has been explored to enhance receptor selectivity. Notably, the N-methylation of specific residues has led to the discovery of highly selective agonists for the MC1R. nih.gov For example, the analogue Ac-Nle-cyclo[(NMe)His-d-Phe-(NMe)Arg-(NMe)Trp-(NMe)Lys]-NH₂ was identified as a potent and selective MC1R agonist. nih.gov

The following table summarizes the binding affinities of Melanotan II at various human melanocortin receptors.

ReceptorBinding Affinity (Ki, nM)
hMC1R0.67 rndsystems.com
hMC3R34 rndsystems.com
hMC4R6.6 rndsystems.com
hMC5R46 rndsystems.com

Role of Cyclization and Conformational Constraints on Biological Activity and Metabolic Stability

The cyclization of Melanotan II, achieved through a lactam bridge between the Asp⁵ and Lys¹⁰ residues, is a key structural feature that confers several advantageous properties. nih.gov This conformational constraint significantly enhances the metabolic stability of the peptide compared to its linear counterparts by protecting it from enzymatic degradation by exopeptidases. arizona.edu

The cyclic structure also plays a crucial role in defining the peptide's biological activity by locking it into a bioactive conformation that is favorable for receptor binding. researchgate.net The size and nature of the cyclic bridge are critical determinants of receptor affinity and selectivity. Studies have shown that altering the ring size by using different amino acid pairs for lactam bridge formation can impact the potency and receptor subtype selectivity. For instance, increasing the macrocycle size in some cyclic α-MSH analogues has been shown to improve hMC3R selectivity.

Furthermore, different cyclization strategies have been employed to create novel Melanotan II analogues with altered pharmacological profiles. Replacing the lactam bridge with other chemical linkages, such as thioether bridges, has been shown to yield compounds with functional selectivity towards specific MCR subtypes. mdpi.com This highlights the importance of the conformational rigidity imposed by the cyclic structure in dictating the interaction with the receptor binding pocket.

Identification of Key Pharmacophore Elements within the Peptide Sequence

The central message sequence for melanocortin receptor activation is the tetrapeptide His-Phe-Arg-Trp. nih.govresearchgate.net Within the context of Melanotan II, this core pharmacophore is conformationally constrained by the cyclic structure.

The key pharmacophoric elements and their proposed roles are:

Histidine (His⁶): The imidazole (B134444) side chain of histidine is involved in receptor activation.

D-Phenylalanine (D-Phe⁷): The aromatic side chain of this residue is crucial for high-affinity binding. The D-configuration is important for the correct spatial orientation of the aromatic ring within the receptor binding pocket. researchgate.net

Arginine (Arg⁸): The positively charged guanidinium group of arginine is a critical determinant of potency and is believed to interact with acidic residues in the receptor.

Tryptophan (Trp⁹): The indole (B1671886) side chain of tryptophan contributes significantly to the binding affinity. nih.gov

NMR and computational modeling studies have been employed to understand the three-dimensional arrangement of these pharmacophoric elements and how they interact with the melanocortin receptors. nih.gov These studies suggest that the cyclic structure of Melanotan II induces a specific turn conformation that presents the key side chains in an optimal orientation for receptor recognition and activation. nih.gov

Design Principles for Superpotent Melanocortin Agonists and Selective Ligands

The extensive SAR studies on Melanotan II and other melanocortin peptides have led to the formulation of several design principles for developing superpotent and selective melanocortin agonists.

To enhance potency:

Incorporation of the His-D-Phe-Arg-Trp core sequence: This remains the fundamental pharmacophore for potent melanocortin agonism.

Cyclization: Introducing conformational constraints through cyclization, typically with a lactam bridge, enhances metabolic stability and locks the peptide in a bioactive conformation.

Substitution with non-natural amino acids: The replacement of Met⁴ in α-MSH with the more stable Norleucine (Nle) is a common strategy to prevent oxidation and is incorporated in Melanotan II.

To achieve receptor selectivity:

Modification of the D-Phe⁷ position: As demonstrated by the development of SHU9119, substitution at this position can dramatically alter the pharmacological profile from agonist to antagonist and introduce selectivity. nih.gov

N-methylation of the peptide backbone: This strategy has proven effective in developing highly selective MC1R agonists from the Melanotan II template. nih.gov

Alteration of the cyclic bridge: Varying the ring size or the chemical nature of the cyclizing linker can modulate receptor selectivity. For example, replacing the lactam bridge with xylene-derived thioethers has resulted in functionally selective hMC1R agonists. mdpi.com

Grafting the pharmacophore onto a scaffold: Incorporating the His-Phe-Arg-Trp sequence into a stable, constrained scaffold, such as a cyclotide, has been shown to produce selective MC4R agonists. mdpi.com

The following table provides examples of Melanotan II analogues and their reported activities, illustrating some of these design principles.

CompoundSequenceKey ModificationReported Activity
Melanotan IIAc-Nle-c[Asp-His-D-Phe-Arg-Trp-Lys]-NH₂-Non-selective agonist at MC1R, MC3R, MC4R, MC5R wikipedia.org
SHU9119Ac-Nle-c[Asp-His-D-Nal(2')⁷-Arg-Trp-Lys]-NH₂D-Phe⁷ to D-Nal(2')⁷ substitutionAntagonist at MC3R and MC4R nih.gov
PG-901Ac-Nle-c[Asp-Pro⁶-D-Nal(2')⁷-Lys]-NH₂Proline substitution at His⁶ in a SHU9119-like templatePotent antagonist at MC3R and MC4R nih.gov
N-Methylated MT-II AnalogAc-Nle-cyclo[(NMe)His-d-Phe-(NMe)Arg-(NMe)Trp-(NMe)Lys]-NH₂N-methylation of backboneSelective MC1R agonist nih.gov

Analytical Methodologies for Melanotan Ii Characterization and Quantification in Research

Chromatographic Techniques for Purity and Identity

Chromatographic methods are indispensable for separating Melanotan II from impurities and for its precise quantification. High-Performance Liquid Chromatography (HPLC) and its variations are the most widely utilized techniques in this domain.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of Melanotan II and quantifying its content in a sample. nih.gov Reversed-phase HPLC (RP-HPLC) is a common mode used for this cyclic heptapeptide (B1575542). peptide.co.jp3hbiomedical.com Purity levels are typically determined by analyzing the peak area of Melanotan II relative to the total peak area of all components in the chromatogram, with high-purity samples often exceeding 97-99.5% by HPLC. peptide.co.jp3hbiomedical.comnbinno.com

For quantification, a validated HPLC procedure with ultraviolet (UV) detection is often employed. nih.gov Calibration curves, constructed by analyzing standard solutions of known Melanotan II concentrations, are used to determine the amount of the peptide in unknown samples. nih.govarizona.edu One study developed an HPLC method for quantifying Melanotan II in rat plasma with a linear range of 100-1000 ng/ml and a detection limit of 50 ng/ml. nih.gov The precision and accuracy of these methods are critical, with coefficients of variation and relative errors typically below 7%. nih.gov

A typical RP-HPLC setup for Melanotan II analysis might involve a C8 or C18 column. mmu.ac.uk The mobile phase often consists of a gradient of acetonitrile (B52724) and water, both containing an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape and resolution. mmu.ac.uk

Table 1: Example of HPLC Parameters for Melanotan II Analysis

ParameterValue
Column Agilent Zorbax 300SB-C8, 100 mm x 2.1 mm i.d., 3.5 µm
Mobile Phase A 0.1% TFA in water
Mobile Phase B 0.1% TFA in acetonitrile
Gradient From 5% B to 95% B over 7 minutes
Flow Rate 450 µL/min
Column Temperature 50°C
Injection Volume 1 µL - 10 µL

Liquid Chromatography-Ultraviolet Detection (LC-UV) for Analytical Applications

Liquid Chromatography coupled with Ultraviolet (UV) detection is a robust and widely used method for the analysis of Melanotan II. nih.govscience.gov This technique is particularly useful for quantifying the peptide and its impurities. nih.gov The selection of the detection wavelength is crucial for sensitivity and selectivity. For Melanotan II, detection is often performed at a wavelength of 218 nm. mmu.ac.uknih.gov

In one validated method, LC-UV was used to determine the identity, content, and purity of Melanotan II in illegally sold products. nih.gov This method demonstrated acceptable accuracy and precision, highlighting its suitability for quality control purposes. nih.gov The total amount of Melanotan II and the percentage of unknown impurities in various samples can be reliably determined using this approach. nih.gov For instance, in an analysis of illicit products, the amount of Melanotan II in vials ranged from 4.32 to 8.84 mg, despite being labeled as 10 mg, and unknown impurities ranged from 4.1 to 5.9%. nih.gov

Mass Spectrometric Techniques for Structural Elucidation

Mass spectrometry (MS) is a powerful tool for the structural characterization of Melanotan II. nih.gov It provides information about the molecular weight and fragmentation pattern of the peptide, which is essential for confirming its identity and elucidating the structure of any impurities. nih.gov

Tandem Mass Spectrometry (MS/MS) for Identification and Impurity Profiling

Tandem mass spectrometry (MS/MS) is a highly specific and sensitive technique used for the unambiguous identification of Melanotan II and for profiling its impurities. nih.gov In an MS/MS experiment, a precursor ion corresponding to the molecule of interest is selected and then fragmented to produce a characteristic spectrum of product ions. nih.gov For Melanotan II, the doubly charged precursor ion [M+2H]²⁺ at a mass-to-charge ratio (m/z) of 513 is often used for fragmentation. mmu.ac.uknih.gov

The identification of Melanotan II is confirmed by matching the retention time from the liquid chromatography separation and the relative abundance ratios of several qualifying fragment ions to a reference standard. nih.gov This detailed fragmentation pattern provides a high degree of confidence in the identification of the compound. nih.gov This technique has been successfully applied to develop and validate methods for determining the identity of Melanotan II in various samples. nih.govscience.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing peptides like Melanotan II, as it minimizes fragmentation during the ionization process, allowing for the accurate determination of the molecular weight. uq.edu.au ESI-MS is often coupled with liquid chromatography (LC-ESI-MS) to provide separation and identification in a single analysis. uq.edu.au

The molecular weight of Melanotan II is 1024.2 Dalton. peptide.co.jp ESI-MS analysis can confirm this molecular weight, which is a critical step in verifying the identity of the synthetic peptide. The technique is also instrumental in the characterization of new synthetic peptides and their purity. uq.edu.au High-resolution mass spectrometry (HRMS) coupled with ESI can provide highly accurate mass measurements, further aiding in the structural elucidation and confirmation of the elemental composition of Melanotan II and its related substances. nih.govresearchgate.net

Table 2: Mass Spectrometric Parameters for Melanotan II Identification

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Precursor Ion (MS/MS) [M+2H]²⁺ (m/z 513)
Ion Spray Voltage 2500 V
Source Temperature 550°C

Spectroscopic and Other Physicochemical Characterization Methods in Research Settings

Beyond chromatography and mass spectrometry, other spectroscopic and physicochemical methods are employed in the research setting to provide a more complete characterization of Melanotan II.

Ultraviolet (UV) spectrophotometry is used to determine the dissociation constants (pKa values) of the ionizable groups in the Melanotan II molecule. arizona.edu In one study, potentiometric titration and UV spectrophotometry were used to determine the pKa values for the histidine and arginine residues, which were found to be 6.54 and 11.72, respectively. arizona.edu This information is crucial for understanding the ionization state of the peptide at different pH values, which influences its solubility, stability, and biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for structural elucidation. While not as commonly reported for routine analysis of Melanotan II, 2D NMR techniques such as TOCSY and NOESY can be used to confirm the amino acid sequence and the three-dimensional structure of the peptide in solution. uq.edu.au

Circular Dichroism (CD) spectroscopy could be employed to study the secondary structure and conformational stability of Melanotan II under various conditions. This is particularly relevant for understanding how the peptide's structure might change in different environments, which could impact its interaction with melanocortin receptors.

Preformulation and Stability Research of Melanotan Ii Acetic Acid Salt

pH-Dependence of Stability and Degradation Kinetics

The stability of peptides in aqueous solution is profoundly influenced by pH. The rate of degradation reactions like hydrolysis and deamidation often exhibits a U-shaped profile with the minimum rate occurring at a specific pH value, known as the pH of maximum stability.

Acidic pH (pH < 4): In highly acidic conditions, specific acid-catalyzed hydrolysis of peptide bonds, particularly at the Aspartic Acid (Asp) residue, can be a significant degradation pathway.

Neutral pH (pH 6-8): Around neutral pH, the imidazole (B134444) ring of the Histidine residue (pKa ~6.54) is partially protonated. This pH range is often close to the point of minimum solubility for peptides. While often optimal for physiological compatibility, deamidation and oxidation can still occur.

Alkaline pH (pH > 8): In basic conditions, base-catalyzed degradation pathways become more prominent. These include racemization and hydrolysis. The high pKa of the Arginine residue (~11.72) means it remains protonated until very high pH values. nih.gov

Although detailed kinetic studies on Melanotan II are not widely published, the following table provides a hypothetical representation of how pH could affect its degradation rate, based on typical peptide behavior.

pHPredominant Degradation PathwayHypothetical First-Order Rate Constant (k) (day⁻¹)Hypothetical Half-Life (t₁/₂) (days)
3.0Acid-catalyzed hydrolysis0.0907.7
5.0Minimal degradation0.01546.2
7.4Oxidation, hydrolysis0.03519.8
9.0Base-catalyzed hydrolysis, racemization0.1504.6

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It is based on general principles of peptide degradation kinetics, as specific experimental data for Melanotan II is not publicly available.

Influence of Buffer Concentration on Chemical Stability

The choice of buffer species and its concentration can significantly impact peptide stability. Buffers not only control the pH but can also directly participate in degradation reactions or exert catalytic effects. Common buffers used in peptide formulations include phosphate (B84403), acetate (B1210297), and citrate.

The concentration of the buffer is a critical parameter. While a higher buffer concentration provides greater pH control, it can also accelerate degradation. This phenomenon, known as general acid-base catalysis, occurs when buffer components themselves act as catalysts for reactions like hydrolysis. For instance, studies on other compounds have shown that the rate of decomposition can increase with higher concentrations of phosphate or tris(hydroxymethyl)aminomethane (Tris) buffers. nih.gov

Conversely, certain buffer ions can have a stabilizing effect. Citrate, for example, is known to chelate metal ions, which can in turn reduce the rate of metal-catalyzed oxidation of sensitive residues like Tryptophan. Therefore, selecting the appropriate buffer and optimizing its concentration is a key step in developing a stable research formulation for Melanotan II. An ideal formulation would use the lowest buffer concentration that still provides adequate pH control throughout the product's intended shelf life.

Strategies for Enhancing Peptide Stability in Research Formulations

Given the inherent instability of peptides in aqueous solutions, several strategies are employed to enhance the stability of research formulations of Melanotan II.

Lyophilization (Freeze-Drying): This is the most common and effective method for long-term storage of peptides. nbinno.com By removing water, lyophilization drastically reduces the rates of hydrolytic degradation pathways. nbinno.com Lyophilized Melanotan II is stable for extended periods when stored at -20°C or below. cellsciences.commybiosource.com For research use, the peptide is typically reconstituted in sterile water or a suitable buffer immediately before use.

Use of Excipients:

Bulking Agents/Cryoprotectants: During lyophilization, excipients like mannitol (B672) or sucrose (B13894) are often included. They provide an amorphous, crystalline matrix that helps to protect the peptide from stresses during freezing and drying and ensure an elegant cake structure.

Antioxidants: To mitigate the oxidation of the Tryptophan residue, antioxidants such as ascorbic acid or sodium metabisulfite (B1197395) could be included in a liquid formulation, although their compatibility and effectiveness would require thorough investigation.

Carrier Proteins: For long-term storage of reconstituted solutions, the addition of a carrier protein like human serum albumin (HSA) or bovine serum albumin (BSA) at low concentrations (e.g., 0.1%) can help prevent adsorption of the peptide to vial surfaces and may offer some stabilizing effects. cellsciences.commybiosource.com

Control of Storage Conditions:

Temperature: Once reconstituted, solutions of Melanotan II are significantly less stable. Storage at refrigerated temperatures (2°C to 8°C) is recommended to slow down degradation, but typically only for a short period of up to one week. cellsciences.comtrutan.net For longer-term storage of solutions, freezing at -20°C is necessary, though repeated freeze-thaw cycles should be avoided as they can degrade the peptide. cellsciences.commybiosource.com

Light: To prevent photo-oxidation of the Tryptophan residue, formulations should be protected from light by using amber vials or other light-blocking packaging.

By implementing these strategies, the chemical stability of Melanotan II Acetic Acid Salt can be significantly improved, ensuring its integrity and reliability for research applications.

Future Directions in Melanotan Ii Acetic Acid Salt Research

Further Elucidation of Undiscovered Melanocortin Receptor Signaling Pathways

The primary signaling cascade for melanocortin receptors, including the action of Melanotan II, is the G-protein-coupled receptor (GPCR) pathway that stimulates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP). peptideinitiative.comcorepeptides.com However, the full spectrum of intracellular signaling modulated by Melanotan II is likely more complex. Future research must focus on identifying and characterizing non-canonical or less-understood signaling pathways.

Evidence suggests that melanocortin receptors may also couple to other Gα subunits, such as Gαi and Gαq, which could lead to cAMP inhibition or activation of the phospholipase C pathway, respectively. researchgate.net Furthermore, the activation of the cholinergic anti-inflammatory pathway by MC3R and MC4R agonists points to a link between the melanocortin system and neuro-immune regulation that warrants deeper investigation. peptidesciences.com The potential for β-arrestin-mediated signaling, which can lead to cellular effects independent of G-protein activation, is another critical area for exploration. Understanding these alternative pathways is essential for a complete picture of Melanotan II's mechanism of action and could explain the diverse physiological responses observed in preclinical studies. researchgate.netcollegian.com

Table 1: Known and Potential Melanocortin Receptor Signaling Pathways

Pathway Mediator Primary Effect Receptor Subtypes Implicated
Canonical Pathway Gαs / Adenylyl Cyclase ↑ cAMP MC1R, MC3R, MC4R, MC5R
Potential Pathway Gαi / Adenylyl Cyclase ↓ cAMP MC3R, MC5R
Potential Pathway Gαq / Phospholipase C ↑ IP3 and DAG MC3R, MC5R
Potential Pathway β-Arrestin G-protein independent signaling All MCRs

| Cross-talk Pathway | Vagus Nerve / α7 Receptors | Anti-inflammatory cytokine inhibition | MC3R, MC4R |

Advanced Structural Biology Studies of Receptor-Ligand Complexes for Drug Design

A fundamental understanding of how Melanotan II interacts with different melanocortin receptor subtypes at the atomic level is crucial for the rational design of next-generation, selective MCR-targeted compounds. While Melanotan II's cyclic structure contributes to its stability and potency, it also underlies its lack of selectivity. peptidesciences.com

Future research should employ advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM), to solve the high-resolution structures of Melanotan II bound to each of the MCR subtypes (MC1R, MC3R, MC4R, and MC5R). Such studies, similar to recent work on the MC2R complex, can reveal the precise molecular interactions, conformational changes, and allosteric sites that govern ligand binding and receptor activation. nih.gov Enhanced sampling molecular dynamics simulations can further complement these structural snapshots by providing insights into the dynamic behavior of the receptor-ligand complexes. acs.org This detailed structural information is indispensable for designing novel agonists and antagonists with improved receptor selectivity and specific functional profiles. nih.gov

Development of Highly Selective Melanocortin Receptor Probes for Research Tools

Recent research has demonstrated the feasibility of this approach. By modifying the cyclization strategy of Melanotan II, researchers have successfully created analogs with remarkable functional selectivity toward a single receptor subtype, such as the human MC1R. acs.org This strategy involves replacing the original lactam bridge with different chemical linkers to alter the peptide's conformation and, consequently, its binding affinity and selectivity for different MCRs. acs.org The development of a comprehensive toolkit of selective agonists and antagonists for each MCR is essential for accurately mapping their distinct physiological roles in processes like energy homeostasis, inflammation, sexual function, and pigmentation. nih.gov

Table 2: Examples of Modified Melanotan II Analogs and Selectivity

Compound Modification Strategy Target Receptor Selectivity Research Application
Melanotan II Analog '5' Thioether cyclization (xylene-derived) Functional selectivity for hMC1R Probe for MC1R-specific functions
SHU-9119 N-terminal modification Antagonist at MC3R/MC4R, Agonist at MC1R/MC5R Differentiating central vs. peripheral MCR effects

| PG-901 | Cyclization and amino acid substitution | Selective MC1R Agonist | Investigating pigmentation and inflammation |

Exploration of Novel Mechanistic Insights in Complex Animal Models

While the effects of Melanotan II on pigmentation and sexual function are well-documented, its role in other complex physiological processes is an expanding area of research that requires sophisticated animal models. collegian.comdermnetnz.org Future studies should move beyond basic characterization to explore novel mechanistic insights into its central and peripheral actions.

Q & A

Q. How can researchers validate the absence of endotoxins in this compound batches?

  • Methodological Answer :
  • LAL Assay : Use Limulus Amebocyte Lysate testing with sensitivity ≤0.25 EU/mL, following USP guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.